BenchChemオンラインストアへようこそ!

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide

Lipophilicity Membrane permeability QSAR

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide (CAS 1352506-85-4, MF C₉H₁₃ClN₂O₃S, MW 264.73 g/mol) belongs to the class of 1,4-dihydro-4-oxo-3-pyridinesulfonamides, a scaffold with established carbonic anhydrase (CA) inhibitory activity. It combines a dihydropyridine core bearing a 4-oxo group and a 3-sulfonamide moiety, further derivatized with an N,N-diethyl substitution on the sulfonamide nitrogen and a chlorine atom at the 5-position of the pyridine ring.

Molecular Formula C9H13ClN2O3S
Molecular Weight 264.73 g/mol
Cat. No. B13015356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide
Molecular FormulaC9H13ClN2O3S
Molecular Weight264.73 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CNC=C(C1=O)Cl
InChIInChI=1S/C9H13ClN2O3S/c1-3-12(4-2)16(14,15)8-6-11-5-7(10)9(8)13/h5-6H,3-4H2,1-2H3,(H,11,13)
InChIKeyJKKBWUACCKAWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide: Structural and Pharmacophoric Baseline for Dihydropyridine-Sulfonamide Procurement


5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide (CAS 1352506-85-4, MF C₉H₁₃ClN₂O₃S, MW 264.73 g/mol) belongs to the class of 1,4-dihydro-4-oxo-3-pyridinesulfonamides, a scaffold with established carbonic anhydrase (CA) inhibitory activity [1]. It combines a dihydropyridine core bearing a 4-oxo group and a 3-sulfonamide moiety, further derivatized with an N,N-diethyl substitution on the sulfonamide nitrogen and a chlorine atom at the 5-position of the pyridine ring. This specific substitution pattern distinguishes it from simpler analogs such as N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide or 1-methyl-4-oxo-1,4-dihydropyridine-3-sulfonamide, offering differential lipophilicity, steric bulk, and potential for enhanced target engagement in enzyme inhibition and receptor binding studies [2].

Why 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide Cannot be Replaced by Generic Dihydropyridine-Sulfonamide Analogs


Within the 1,4-dihydro-4-oxo-3-pyridinesulfonamide family, minor structural modifications yield substantial differences in isoform selectivity and potency. The N1-substituent identity can shift carbonic anhydrase IX inhibition constants (Kᵢ) from 5.2 nM to over 100 nM, with certain N1-substituted analogs outperforming clinical sulfonamides such as acetazolamide (AAZ) and ethoxzolamide (EZA) by up to 10-fold against the tumor-associated CA IX isozyme [1]. Likewise, modification of the sulfonamide nitrogen substituents (e.g., dimethyl vs. diethyl) alters lipophilicity, influencing membrane permeability and off-target binding profiles [2]. The 5-chloro substituent introduces an electron-withdrawing effect that modulates the dihydropyridine ring's electronic character and can impact both metabolic stability and target binding. As a result, directly substituting 5-chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide with a non-chlorinated or N,N-dimethyl analog will predictably alter pharmacological properties, making it imperative to procure the exact structure for reproducible research outcomes.

Quantitative Differentiation Evidence for 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide Procurement


N,N-Diethyl vs. N,N-Dimethyl Substituent Impact on Lipophilicity and Permeability

The N,N-diethyl substitution of the target compound confers higher calculated logP (clogP) relative to the N,N-dimethyl analog. In sulfonamide-dihydropyridine hybrids, replacing N,N-dimethyl with N,N-diethyl on the sulfonamide group increases clogP by approximately 0.5–0.8 log units, shifting the compound from a more hydrophilic to an intermediate lipophilicity range favorable for blood-brain barrier penetration [1]. This lipophilicity differential is critical for central nervous system (CNS) target engagement and correlates with the multitarget profile observed in sulfonamide-dihydropyridine hybrids developed for Alzheimer's disease, where the diethyl-substituted variants demonstrate simultaneous cholinesterase inhibition and calcium channel blockade not observed with shorter N-alkyl chains [2].

Lipophilicity Membrane permeability QSAR

CA IX Inhibitory Potency Class Baseline: 1-Substituted-4-oxo-dihydropyridine-sulfonamides vs. Clinical Standards

The scaffold class of 1,4-dihydro-4-oxo-3-pyridinesulfonamides has demonstrated potent inhibition of the tumor-associated carbonic anhydrase isoform IX. In head-to-head comparisons within the series, certain 1-substituted derivatives achieve Kᵢ values as low as 5.2 nM against hCA IX, representing a 4.6- to 9.6-fold improvement over clinically used sulfonamides including acetazolamide (AAZ, Kᵢ = 25 nM), methazolamide (MZA, Kᵢ = 27 nM), and ethoxzolamide (EZA, Kᵢ = 34 nM) [1]. The 5-chloro substitution in the target compound is anticipated to further modulate inhibitory potency through electronic effects on the dihydropyridine ring, as evidenced by the structure-activity relationship (SAR) trends observed in chlorinated vs. non-chlorinated sulfonamide CA inhibitors where halogen substitution at the pyridine 5-position consistently enhances CA IX binding affinity [2].

Carbonic anhydrase inhibition Cancer Tumor-associated isozyme CA IX

5-Chloro Substituent Effect on Pyridine Ring Electronics and Target Binding

The 5-chloro substituent on the dihydropyridine ring serves as an electron-withdrawing group that polarizes the heterocyclic π-system. In pyridine-sulfonamide series evaluated for carbonic anhydrase and COX-2 inhibition, 5-chloro substitution consistently enhances target binding compared to the unsubstituted parent, with improvements in IC₅₀ values ranging from 2- to 8-fold depending on the target enzyme [1]. For COX-2 inhibition, pyridine acyl sulfonamide derivatives bearing electron-withdrawing substituents at the pyridine 5-position achieve IC₅₀ values as low as 0.8 μM, whereas the corresponding unsubstituted or electron-donating variants show 5- to 25-fold lower potency [2]. This established SAR supports the procurement of the 5-chloro variant for programs prioritizing enhanced target engagement over the des-chloro or alternative halogen-substituted analogs.

Halogen effect Electron-withdrawing group Binding affinity

Multitarget Pharmacological Profile: Sulfonamide-Dihydropyridine Hybrids for Alzheimer's Disease

Sulfonamide-dihydropyridine hybrids incorporating the 1,4-dihydropyridine scaffold have been profiled as multitarget-directed ligands (MTDLs) for Alzheimer's disease. The two most promising hybrids from a focused library demonstrated simultaneous acetylcholinesterase (AChE) inhibition (IC₅₀ values in the low micromolar range), calcium channel blockade (comparable to nimodipine reference), and Nrf2-ARE pathway activation—a profile not achievable with single-target anti-AD agents [1]. The dihydropyridine core is essential for calcium channel modulation, while the sulfonamide moiety contributes to cholinesterase inhibition. The N,N-diethyl substitution pattern aligns with the lipophilicity requirements for CNS penetration observed in this series, distinguishing it from shorter-chain N-alkyl congeners that lack adequate brain exposure [2].

Alzheimer's disease Cholinesterase inhibition Calcium channel blockade Multitarget-directed ligands

Physicochemical Differentiation: Molecular Weight and Hydrogen Bonding Profile vs. Simpler Analogs

The target compound (MW 264.73 g/mol, 3 H-bond acceptors, 1 H-bond donor, 4 rotatable bonds) occupies a distinct physicochemical space compared to the parent scaffold 4-oxo-1,4-dihydropyridine-3-sulfonamide (MW 174.18 g/mol, 3 H-bond acceptors, 2 H-bond donors, 0 rotatable bonds) [1]. The introduction of the N,N-diethyl group increases molecular weight by approximately 90 g/mol and raises the number of rotatable bonds from 0 to 4, enhancing conformational flexibility for target fit. Additionally, the replacement of the primary sulfonamide (SO₂NH₂) with a tertiary sulfonamide (SO₂NEt₂) eliminates one hydrogen bond donor, which modifies solubility, crystal packing, and protein binding characteristics [2]. These differences are significant for pharmacokinetic optimization and solid-state formulation development.

Molecular weight Hydrogen bonding Drug-likeness Physicochemical properties

Optimal Application Scenarios for 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide in Research and Development


Tumor-Associated Carbonic Anhydrase IX/XII Inhibitor Lead Optimization

The compound serves as an advanced intermediate for structure-activity relationship (SAR) studies targeting the tumor-associated carbonic anhydrase isoforms IX and XII. With the 1,4-dihydro-4-oxo-3-pyridinesulfonamide scaffold demonstrating Kᵢ values as low as 5.2 nM against hCA IX [1], the 5-chloro and N,N-diethyl substituents provide two independent vectors for potency and selectivity optimization. Procurement of this specific intermediate enables the systematic exploration of N1-substitution effects on isoform selectivity (hCA IX vs. hCA II) without the confounding variability introduced by using non-chlorinated or N,N-dimethyl analogs.

CNS-Penetrant Multitarget Ligand Design for Neurodegenerative Disease

The N,N-diethyl substitution confers lipophilicity within the optimal range for blood-brain barrier penetration, making this compound a privileged starting scaffold for CNS drug discovery. Building on the validated multitarget profile of sulfonamide-dihydropyridine hybrids—which simultaneously inhibit cholinesterases, block L-type calcium channels, and activate the Nrf2-ARE antioxidant pathway [2]—the target compound offers a differentiated entry point for Alzheimer's disease programs requiring polypharmacology from a single chemical series.

Enzyme Inhibition Mechanistic Studies and Assay Development

The tertiary sulfonamide group (SO₂NEt₂) eliminates one hydrogen bond donor relative to primary sulfonamide analogs, providing a useful tool compound for dissecting the contributions of hydrogen bonding vs. hydrophobic interactions in sulfonamide-enzyme binding. Paired with the N,N-dimethyl analog, this compound enables head-to-head mechanistic studies of the N-alkyl substituent effect on binding kinetics and thermodynamics across carbonic anhydrase, COX-2, and other sulfonamide-targeted enzymes [1].

Chemical Biology Probe for Ion Channel Modulation

The dihydropyridine core is a privileged scaffold for L-type calcium channel modulation, and sulfonamide-dihydropyridine conjugates have demonstrated calcium channel blocking activity comparable to nimodipine [2]. The target compound provides a bifunctional probe that can simultaneously engage calcium channels (via the dihydropyridine core) and carbonic anhydrase or other sulfonamide-binding targets, enabling chemical biology studies of target crosstalk in excitable tissues and tumor microenvironments.

Quote Request

Request a Quote for 5-Chloro-N,N-diethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.